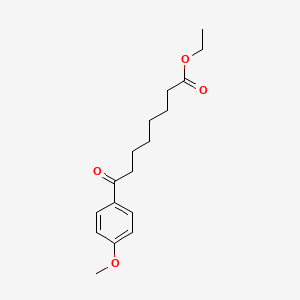

![molecular formula C12H18O3 B1310621 (2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol CAS No. 160238-45-9](/img/structure/B1310621.png)

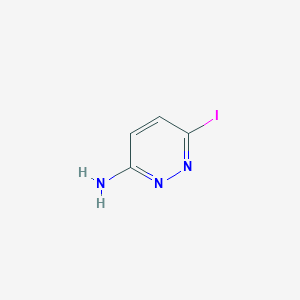

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol, also known as 4-methoxyphenol, is a phenolic compound with a wide range of uses in organic synthesis, scientific research, and industrial applications. It is a colorless liquid with a sweet, aromatic odor and is slightly soluble in water. 4-methoxyphenol is used as an intermediate in the production of various pharmaceuticals and chemicals, and as a starting material in the synthesis of other compounds. It is also used as a preservative in food and cosmetics, and as a flavor enhancer in beverages.

Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Effects

Research indicates that methoxyestradiol, a compound closely related to methoxyphenyl derivatives, demonstrates significant antitumorigenic and antiangiogenic effects both in vitro and in vivo. This suggests that endogenous formation of such compounds could have protective effects against estrogen-induced cancers in target organs like the liver, kidney, brain, placenta, uterus, and mammary gland. The unique effects of these compounds may be mediated by specific intracellular effectors or receptors that are refractory to hormones like estradiol, necessitating further research to understand the metabolic formation and disposition of these compounds (B. Zhu & A. Conney, 1998).

Pharmacological Properties of Natural Products

Osthole, a natural product containing a methoxyphenyl structure, showcases diverse pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, alongside its effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlight the potential of methoxyphenyl derivatives as multi-target alternative medicines (Zhong-rong Zhang et al., 2015).

Environmental Estrogens and Toxicity

Compounds like methoxychlor, which contain methoxyphenyl structures, have been shown to exhibit proestrogenic activity, leading to various adverse effects on fertility and development across both genders. Understanding the metabolic pathways and effects of these compounds is crucial for assessing their environmental impact and potential hazards to human health (A. Cummings, 1997).

Reactivity and Degradation in the Environment

Methoxyphenols, derived from lignin pyrolysis and used as tracers for biomass burning, have been studied for their atmospheric reactivity. Understanding the gas-phase, particle-phase, and aqueous-phase reactions of these compounds, including their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential, is vital for assessing their environmental impact and role in air quality (Changgeng Liu et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWJQPCCVVLLAN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)COCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455422 |

Source

|

| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

CAS RN |

160238-45-9 |

Source

|

| Record name | (2S)-3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)